6-Chloropyridine-2,3-diamine
Overview
Description
6-Chloropyridine-2,3-diamine, also known as 2,3-Diamino-6-chloropyridine, is a halogenated heterocycle . It has the empirical formula C5H6ClN3 and a molecular weight of 143.57 . This compound is used as a laboratory chemical and for the synthesis of other substances .
Molecular Structure Analysis
The molecular structure of 6-Chloropyridine-2,3-diamine consists of a pyridine ring with chlorine and amino substituents . The InChI string isInChI=1S/C5H6ClN3/c6-4-2-1-3 (7)5 (8)9-4/h1-2H,7H2, (H2,8,9)
and the SMILES string is ClC1=NC(N)=C(N)C=C1
. Chemical Reactions Analysis
Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . This suggests that 6-Chloropyridine-2,3-diamine could potentially undergo similar reactions.Physical And Chemical Properties Analysis
6-Chloropyridine-2,3-diamine is a solid with a melting point of 131-134 °C . It should be stored at a temperature of 2-8°C . The compound has a molecular weight of 143.57 g/mol .Scientific Research Applications
Biocatalysis and Environmental Applications
One of the intriguing applications of 6-Chloropyridine-2,3-diamine is in the field of biocatalysis. Specifically, it can be involved in the oxyfunctionalization of pyridine derivatives, a process that is efficiently conducted by certain bacterial species like Burkholderia sp. MAK1. This bacterium is capable of transforming various pyridin-2-ols into dihydroxy products, indicating its potential for environmentally friendly and sustainable chemical synthesis.
Safety And Hazards
6-Chloropyridine-2,3-diamine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Future Directions
The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This suggests potential future directions for the use of 6-Chloropyridine-2,3-diamine in the synthesis of these compounds.
properties
IUPAC Name |
6-chloropyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRYIILFUVXAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442644 | |
Record name | 6-chloropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridine-2,3-diamine | |
CAS RN |
40851-95-4 | |
Record name | 6-chloropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyridine-2,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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